6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
Overview
Description
“6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is a chemical compound with the IUPAC name "2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine" . It has a molecular weight of 197.66 .
Synthesis Analysis
Benzofuran compounds, such as the one , can be synthesized using various methods. One common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” can be represented by the InChI code "1S/C10H12ClNO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-4H,5,12H2,1-2H3" .
Chemical Reactions Analysis
The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its InChI code is "1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-4H,5,11H2,1-2H3" .
Scientific Research Applications
Efficient Synthesis Techniques
One study described an efficient synthesis technique for a key intermediate in the licofelone synthesis, an anti-inflammatory drug. This method involves a novel synthesis of unstable intermediates, which are crucial for developing pharmaceutical agents (S. Rádl, J. Stach, J. Černý, Ondřej Klecán, 2009).
Applications in Antibody Production
Another study focused on the synthesis and identification of antigens for carbofuran, demonstrating the compound's utility in creating high-titre antibodies. This application is pivotal in the development of diagnostic and therapeutic solutions (Zhu Guo, 2002).
Environmentally Friendly Synthesis Pathways
The synthesis of benzofurane derivatives via an environmentally friendly pathway was also reported. Such methods are increasingly important in pharmaceutical manufacturing, reducing the environmental impact of drug production (S. Békássy, B. Ágai, J. Farkas, Eszter Gábor, M. Ferenczi, F. Figuéras, 2007).
Electroluminescent Materials Development
Research into novel hole transport materials based on triarylamine/naphtho[2,1-b]benzofunan for green electroluminescent devices has shown potential applications in electronic and photonic devices. Such materials could lead to more efficient and stable organic light-emitting diodes (OLEDs) (Panpan Wu, Guojian Tian, Mingming Hu, H. Lian, Qingchen Dong, Wenting Liang, Jinhai Huang, Jianhua Su, 2017).
Multicomponent Synthesis of Pyridine-Pyrimidines
A study reported on the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives , catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This synthesis pathway represents a significant advancement in the efficient production of complex nitrogen-containing heterocycles, which are often found in pharmaceutical agents (Fahime Rahmani, Iraj Mohammadpoor-Baltork, A. Khosropour, Majid Moghadam, S. Tangestaninejad, V. Mirkhani, 2018).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on developing new synthesis methods and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
6-chloro-2,2-dimethyl-3H-1-benzofuran-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-10(2)5-6-3-4-7(11)8(12)9(6)13-10/h3-4H,5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOUPKKYKVQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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